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Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure,

and synthesis of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate. This organophosphorus

compound, featuring a difluorinated ketone moiety, is a significant intermediate in the

development of therapeutic agents, particularly in the fields of antiviral and anticancer

research. Its unique structural features, including the electrophilic carbon of the carbonyl group

and the presence of geminal fluorine atoms, contribute to its potential as an enzyme inhibitor.

This document summarizes its known physicochemical properties, provides a detailed

experimental protocol for its synthesis, and explores its potential biological activities and

mechanisms of action.

Chemical Structure and Properties
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a colorless to light yellow liquid. Its

chemical structure is characterized by a heptyl chain with a ketone at the 2-position, geminal

fluorine atoms at the 3-position, and a dimethyl phosphonate group attached to the first carbon.
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Chemical Structure:

Figure 1: 2D structure of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate.

The presence of the fluorine atoms significantly influences the molecule's electronic properties,

enhancing its stability and modifying the reactivity of the adjacent carbonyl group. These

characteristics are believed to contribute to its biological activity by allowing it to act as a stable

mimic of natural phosphates and as an inhibitor of certain enzymes.[1]

Table 1: Chemical and Physical Properties

Property Value Reference

Molecular Formula C₉H₁₇F₂O₄P [2][3]

Molecular Weight 258.20 g/mol [2][3][4]

CAS Number 50889-46-8 [1]

Appearance Colorless to light yellow liquid [1]

Boiling Point 110 °C at 0.4 mmHg [1]

Refractive Index 1.42 [1]

Purity ≥ 99% [1]

IUPAC Name
1-dimethoxyphosphoryl-3,3-

difluoroheptan-2-one
[3]

InChI

InChI=1S/C9H17F2O4P/c1-4-

5-6-9(10,11)8(12)7-16(13,14-

2)15-3/h4-7H2,1-3H3

[2]

InChIKey
CISDEVRDMKWPCP-

UHFFFAOYSA-N
[2]

SMILES
CCCCC(C(=O)CP(=O)

(OC)OC)(F)F
[2]
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Synthesis of Dimethyl (3,3-difluoro-2-
oxoheptyl)phosphonate
The following protocol describes a general procedure for the synthesis of Dimethyl (3,3-
difluoro-2-oxoheptyl)phosphonate from ethyl 2,2-difluorohexanoate and dimethyl

methylphosphonate.

Experimental Workflow:

Reaction Setup Addition of Ester Workup and Purification

Dissolve Dimethyl methylphosphonate
in THF

Cool to -78 °C Add n-Butyllithium dropwise Stir for 2 hours
Add Ethyl 2,2-difluorohexanoate

dropwise at -78 °C
Stir at -78 °C Warm to 0 °C Stir for 1 hour

Quench with Pentane and
adjust pH to 6 with H₂SO₄

Separate layers and
extract aqueous layer with Pentane

Combine organic layers and
dry with Na₂SO₄

Concentrate under
reduced pressure

Purify by silica gel
column chromatography

Click to download full resolution via product page

Figure 2: Synthetic workflow for Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate.

Procedure:

Reaction Setup: In a flask equipped with a stirrer, dissolve dimethyl methylphosphonate (215

mL) in tetrahydrofuran (THF, 1450 mL).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Addition of Base: Slowly add n-butyllithium (804 mL) dropwise to the cooled solution.

Stirring: Continue stirring the reaction mixture at -78 °C for 2 hours.

Addition of Ester: Subsequently, add ethyl 2,2-difluorohexanoate (145 g) dropwise to the

reaction mixture.

Reaction Progression: Stir the mixture at -78 °C for a period, then allow it to slowly warm to 0

°C and continue stirring for an additional hour.
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Workup: Upon completion of the reaction, dilute the mixture with pentane (1000 mL). Adjust

the pH to 6 using a 2 M sulfuric acid solution.

Extraction: Separate the aqueous layer and re-extract it with pentane. Combine all organic

layers.

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate.

After filtering to remove the desiccant, concentrate the filtrate under reduced pressure to

obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography, using a

hexane:ethyl acetate (1:1) eluent system, to yield pure Dimethyl (3,3-difluoro-2-
oxoheptyl)phosphonate.

Spectroscopic Data (Predicted)
While experimental spectra for Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate are not

readily available in the public domain, the following table provides predicted chemical shifts

based on the analysis of structurally similar compounds. These values should be used as a

guide for characterization.

Table 2: Predicted NMR Chemical Shifts
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H ~0.9 t -CH₃ of heptyl chain

~1.3-1.4 m
-CH₂-CH₂-CH₂- of

heptyl chain

~1.9-2.1 m -CH₂-CF₂-

~3.4 d -C(=O)-CH₂-P

~3.8 d -P(O)(OCH₃)₂

¹³C ~13 -CH₃ of heptyl chain

~22, 25, 30
-CH₂-CH₂-CH₂- of

heptyl chain

~35 (t) -CH₂-CF₂-

~40 (d) -C(=O)-CH₂-P

~54 (d) -P(O)(OCH₃)₂

~115 (t) -CF₂-

~200 (t) -C=O

³¹P ~18-22
Referenced to 85%

H₃PO₄

¹⁹F ~ -100 to -120 t Referenced to CFCl₃

t = triplet, d = doublet, m = multiplet

Biological Activity and Potential Applications
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is primarily utilized as a drug intermediate

in the synthesis of more complex bioactive molecules. Its structural motif, the α,α-difluoro-β-

ketophosphonate, is a known pharmacophore that can act as a transition-state analog inhibitor

for various enzymes.
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Mechanism of Action (General for α,α-difluoro-β-ketophosphonates):

The electrophilic nature of the carbonyl carbon, enhanced by the adjacent electron-withdrawing

difluoromethyl group, makes it susceptible to nucleophilic attack by active site residues of

enzymes, such as the hydroxyl group of serine or the thiol group of cysteine. The phosphonate

group can mimic the phosphate group of natural substrates, facilitating binding to the active

site. The stability of the resulting enzyme-inhibitor complex can lead to potent and often

irreversible inhibition.

Potential Therapeutic Areas:

Antiviral Research: The α,α-difluoro-β-ketophosphonate scaffold has been explored for the

development of inhibitors of viral proteases, which are crucial for viral replication.

Anticancer Research: This class of compounds has shown potential as inhibitors of protein

tyrosine phosphatases (PTPs), enzymes that play a role in cell signaling pathways related to

cell growth and proliferation. Dysregulation of PTPs is implicated in various cancers.

Pesticide Development: The compound also serves as an intermediate in the synthesis of

novel pesticides.

Signaling Pathway Interaction (Hypothesized):
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Figure 3: Hypothesized inhibition of a protein tyrosine phosphatase signaling pathway.

This diagram illustrates the potential mechanism by which a derivative of Dimethyl (3,3-
difluoro-2-oxoheptyl)phosphonate could inhibit a protein tyrosine phosphatase (PTP). By

blocking the dephosphorylation of a key substrate, the inhibitor could disrupt downstream

signaling pathways that are dependent on the phosphorylation state of that substrate.

Safety and Handling
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is harmful if swallowed, causes skin

irritation, and can cause serious eye irritation. It may also cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-

ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
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Conclusion
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a valuable synthetic intermediate with

significant potential in drug discovery and development. Its unique chemical structure,

combining a difluorinated ketone and a phosphonate ester, makes it an attractive building block

for the design of enzyme inhibitors targeting a range of diseases. Further research into the

specific biological targets and mechanisms of action of its derivatives will be crucial in realizing

its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b120131?utm_src=pdf-body
https://www.benchchem.com/product/b120131?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/46558
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU
https://pubchem.ncbi.nlm.nih.gov/compound/11118722
https://pubchem.ncbi.nlm.nih.gov/compound/11118722
https://www.medchemexpress.com/dimethyl-3-3-difluoro-2-oxoheptyl-phosphonate.html
https://www.benchchem.com/product/b120131#dimethyl-3-3-difluoro-2-oxoheptyl-phosphonate-chemical-properties-and-structure
https://www.benchchem.com/product/b120131#dimethyl-3-3-difluoro-2-oxoheptyl-phosphonate-chemical-properties-and-structure
https://www.benchchem.com/product/b120131#dimethyl-3-3-difluoro-2-oxoheptyl-phosphonate-chemical-properties-and-structure
https://www.benchchem.com/product/b120131#dimethyl-3-3-difluoro-2-oxoheptyl-phosphonate-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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